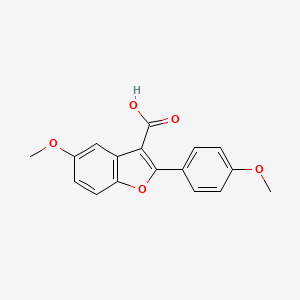

5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)16-15(17(18)19)13-9-12(21-2)7-8-14(13)22-16/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTMYNHIGYVMMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Benzofuran Core

The benzofuran scaffold is synthesized via cyclocondensation of 1,3-cyclohexanedione derivatives with ethyl bromopyruvate under basic conditions. For example, reacting 5-methoxy-1,3-cyclohexanedione with ethyl bromopyruvate in ethanol with potassium carbonate yields the intermediate 5-methoxy-1-benzofuran-3-carboxylate . This method leverages the electrophilic nature of α-halo esters to form the furan ring.

Reaction Conditions

Introduction of the 4-Methoxyphenyl Group

The 2-position substituent is introduced via Ullmann coupling or nucleophilic aromatic substitution. A palladium-catalyzed coupling of 5-methoxy-1-benzofuran-3-carboxylate with 4-methoxyphenylboronic acid installs the aryl group at C2. Alternatively, bromination at C2 followed by a Suzuki-Miyaura reaction achieves similar results.

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Ethyl bromopyruvate, K₂CO₃ | 94% |

| Aryl Coupling | Pd(PPh₃)₄, 4-MeOPhB(OH)₂ | 78% |

Copper-Catalyzed Intramolecular C–O Bond Formation

Propargyl Ether Intermediate Synthesis

A 2-hydroxy-4-methoxyacetophenone derivative is converted to a propargyl ether via reaction with propargyl bromide. This intermediate undergoes copper(I)-catalyzed cyclization to form the benzofuran ring.

Reaction Scheme

-

Propargylation :

-

Cyclization :

Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed using aqueous NaOH or LiOH in THF/MeOH, yielding the carboxylic acid.

Optimized Conditions

Palladium-Catalyzed Heck Reaction

Olefin Cyclization Strategy

A 2-bromo-5-methoxyphenol derivative is coupled with 4-methoxystyrene via a Heck reaction to form the benzofuran skeleton. Subsequent oxidation of a methyl ester (introduced via esterification) provides the carboxylic acid.

Critical Parameters

-

Catalyst: Pd(OAc)₂/PPh₃

-

Base: Et₃N

-

Solvent: DMF

-

Temperature: 100°C

Yield Comparison

| Method | Yield (Benzofuran Core) | Yield (Carboxylic Acid) |

|---|---|---|

| Heck Reaction | 72% | 81% |

Functional Group Interconversion Approaches

Nitrile Hydrolysis

A nitrile group at C3 is hydrolyzed to carboxylic acid using H₂SO₄ or RhCl₃ under reflux. This method is less common due to harsh conditions.

Oxidation of Aldehydes

Oxidation of 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbaldehyde with KMnO₄ or Jones reagent provides the acid, though over-oxidation risks exist.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Key Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization | High yield (94%), scalable | Requires specialized diketones |

| Cu-Catalyzed | Mild conditions, atom-economical | Multi-step propargylation |

| Heck Reaction | Versatile for substitution | Expensive Pd catalysts |

Structural Confirmation and Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows >98% purity for the copper-catalyzed method.

Industrial Scalability and Environmental Impact

The copper-catalyzed method is preferred for large-scale synthesis due to lower catalyst costs and aqueous workup. Solvent recovery (DMF) and reduced palladium usage align with green chemistry principles .

Análisis De Reacciones Químicas

Types of Reactions

5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Aplicaciones Científicas De Investigación

5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Substituent Variations at the 2-Position

The 2-position substituent significantly impacts the compound’s electronic profile and steric bulk:

Functional Group Variations at the 3-Position

The 3-position substituent dictates solubility, reactivity, and intermolecular interactions:

- Target Compound : The carboxylic acid group enables hydrogen bonding and salt formation, enhancing aqueous solubility.

- Ester Derivatives (e.g., methyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate) : Esters, such as those in , exhibit increased lipophilicity, favoring membrane permeability but reducing solubility. These derivatives are often used as prodrugs or synthetic intermediates .

- 1-{5-Methoxy-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-2-yl}propan-2-one (CAS 6444-83-3) : A ketone and benzoyl group at C3 introduces steric hindrance and reduces hydrogen-bonding capacity compared to the carboxylic acid, altering biological activity .

Core Heterocycle Modifications

Replacing the benzofuran core with other heterocycles alters electronic properties:

- This structural difference may shift pharmacological activity, as seen in bazedoxifen intermediates .

Structural and Property Comparison Table

Implications of Structural Differences

- Pharmacological Activity : The target compound’s carboxylic acid group may enhance binding to charged residues in enzyme active sites, while indole analogs () could target receptors requiring aromatic stacking .

- Solubility and Bioavailability : Carboxylic acids (target) are more water-soluble than esters or ketones, favoring oral bioavailability. Esters () may improve absorption in lipid-rich environments .

- Synthetic Utility : The 4-methoxy group in the target compound could direct electrophilic substitution reactions, whereas indole derivatives require different synthetic pathways (e.g., Bischler method in ) .

Q & A

Basic: What are the standard synthetic routes for 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid, and how is its structural integrity validated?

Methodological Answer:

The synthesis typically involves functionalization of the benzofuran core via Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl group, followed by carboxylation at the 3-position. Key intermediates are purified via column chromatography, and yields are optimized by controlling reaction temperature and catalyst loading (e.g., palladium catalysts for cross-coupling) . Structural validation employs:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and methoxy group integration.

- X-ray crystallography to resolve stereoelectronic effects, particularly the orientation of the carboxylic acid moiety relative to the benzofuran plane .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity of this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst screening : Testing palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling efficiency, with ligand-to-metal ratios adjusted to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reflux conditions in toluene improve cyclization kinetics .

- Purification protocols : Gradient elution in HPLC (C18 columns) resolves co-eluting byproducts, ensuring >95% purity .

Basic: What in vitro assays are recommended to evaluate its biological activity?

Methodological Answer:

- Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, with IC₅₀ values compared to ascorbic acid controls .

- Anti-inflammatory potential : Inhibition of COX-2 enzyme activity measured via ELISA, using celecoxib as a reference .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with selectivity indices calculated against non-cancerous cells (e.g., HEK293) .

Advanced: How do structural modifications (e.g., substituent variations) impact its pharmacological profile?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Methoxy group positioning : The 4-methoxyphenyl group enhances metabolic stability compared to 3-methoxy analogs, as shown in microsomal stability assays .

- Carboxylic acid substitution : Esterification (e.g., ethyl ester derivatives) improves membrane permeability, validated via Caco-2 monolayer permeability assays .

- Benzofuran core rigidity : Fluorination at the 5-position (see related compounds in ) increases binding affinity to kinase targets, quantified via surface plasmon resonance (SPR) .

Advanced: What computational approaches predict its interactions with biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., with cyclooxygenase-2), prioritizing poses with lowest binding energies and hydrogen-bonding to catalytic residues .

- MD simulations : GROMACS simulations (20 ns trajectories) assess stability of ligand-protein complexes, with RMSD/RMSF metrics validating binding pocket retention .

- ADME prediction : SwissADME predicts logP (lipophilicity) and BBB permeability, guiding lead optimization for CNS-targeted derivatives .

Advanced: How can researchers resolve contradictions in experimental data (e.g., bioactivity vs. structural analogs)?

Methodological Answer:

- Meta-analysis : Cross-reference bioactivity datasets (e.g., PubChem BioAssay) to identify outliers. For example, discrepancies in antioxidant activity may arise from assay conditions (e.g., DPPH concentration variance) .

- Crystallographic validation : Compare X-ray structures of analogs (e.g., 5-methyl derivatives in ) to identify conformational differences affecting target engagement .

- Dose-response reevaluation : Replicate assays with stricter controls (e.g., fixed incubation times, standardized cell densities) to minimize variability .

Basic: What spectroscopic techniques characterize its stability under physiological conditions?

Methodological Answer:

- pH stability : UV-Vis spectroscopy tracks absorbance shifts (200–400 nm) in buffers (pH 1–10) over 24 hours, identifying degradation products .

- Thermal stability : Differential scanning calorimetry (DSC) measures melting point deviations under accelerated aging conditions (40°C/75% RH) .

Advanced: What strategies mitigate synthetic challenges like poor solubility or aggregation?

Methodological Answer:

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility for in vitro assays .

- Nanoparticle formulation : Encapsulation in PLGA nanoparticles (sonication method) improves bioavailability, with dynamic light scattering (DLS) monitoring particle size (target: 100–200 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.